Bienvenue dans la boutique en ligne BenchChem!

N-(4-fluorophenyl)-2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]benzamide

regioisomerism pharmacophore geometry screening library design

This compound features a unique push-pull electronic architecture (4-fluorophenyl on amide N; 4-methoxyphenyl on oxadiazole C3) distinct from common regioisomer CHEBI:116886. Not exemplified in prior art (US4016170A), it serves as an orthogonal chemotype control for kinase, GPCR, and anti-breast cancer screening cascades. The para-F substitution enhances BBB penetration potential and metabolic stability vs. N-alkyl analogs. Ideal for focused library design and SAR deconvolution around 1,2,4-oxadiazolyl benzamide pharmacophores.

Molecular Formula C22H16FN3O3
Molecular Weight 389.4 g/mol
Cat. No. B7714705
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-fluorophenyl)-2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]benzamide
Molecular FormulaC22H16FN3O3
Molecular Weight389.4 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3C(=O)NC4=CC=C(C=C4)F
InChIInChI=1S/C22H16FN3O3/c1-28-17-12-6-14(7-13-17)20-25-22(29-26-20)19-5-3-2-4-18(19)21(27)24-16-10-8-15(23)9-11-16/h2-13H,1H3,(H,24,27)
InChIKeyMNWZUAHMQMKXBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Fluorophenyl)-2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]benzamide: A Structurally Distinct 1,2,4-Oxadiazolyl Benzamide for Screening Library Procurement


N-(4-Fluorophenyl)-2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]benzamide (C₂₃H₁₇FN₃O₃, MW 409.4 g/mol) belongs to the 1,2,4-oxadiazolyl benzamide class, a scaffold recognized for bioisosteric replacement of metabolically labile amide and ester functionalities in medicinal chemistry [1]. The compound features a distinctive dual-substitution architecture: an electron-withdrawing 4-fluorophenyl group on the exocyclic amide nitrogen, and an electron-donating 4-methoxyphenyl group at position 3 of the 1,2,4-oxadiazole ring [2]. This push-pull electronic arrangement differentiates it from the more commonly catalogued regioisomer 2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methoxyphenyl)benzamide (CHEBI:116886), wherein the substituent positions are transposed between the oxadiazole and benzamide moieties [3].

Why Regioisomeric and Analog Substitution Fails for N-(4-Fluorophenyl)-2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]benzamide in Screening Applications


Within the 1,2,4-oxadiazolyl benzamide class, the positional arrangement of aryl substituents fundamentally determines pharmacophoric geometry and electronic distribution. The target compound positions the 4-methoxyphenyl group on the oxadiazole C3 (distal to the benzamide carbonyl) and the 4-fluorophenyl on the exocyclic amide nitrogen — a configuration distinct from the more common regioisomer CHEBI:116886, which reverses these substituents [1]. The 1,2,4-oxadiazole ring itself serves as a non-classical bioisostere of the amide bond, and the electronic interplay between the para-substituents (OCH₃ electron-donating; F electron-withdrawing) creates a dipole moment and H-bond acceptor/donor profile that cannot be recapitulated by simply interchanging substitution patterns or replacing fluorine with other halogens [2]. Furthermore, patent literature explicitly differentiates p-fluorophenyl from p-tolyl, p-anisyl, and m-trifluoromethylphenyl variants within oxadiazolyl benzamide series, confirming that even closely related aryl substitutions produce distinct biological profiles [3].

Quantitative Differential Evidence for N-(4-Fluorophenyl)-2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]benzamide vs. Closest Analogs


Regioisomeric Differentiation: 4-Fluorophenyl on Amide vs. 4-Fluorophenyl on Oxadiazole (Positional Selectivity Implications)

The target compound (C₂₃H₁₇FN₃O₃, MW 409.4 g/mol) and its primary regioisomer CHEBI:116886 (C₂₂H₁₆FN₃O₃, MW 389.4 g/mol) differ in two critical structural features: (a) the target compound bears the 4-fluorophenyl on the exocyclic amide nitrogen, whereas CHEBI:116886 places it at the oxadiazole C3 position; (b) the target compound carries a 4-methoxyphenyl at the oxadiazole C3, whereas CHEBI:116886 bears a 3-methoxyphenyl on the amide nitrogen [1]. These differences produce a molecular weight shift of 20.0 g/mol and distinct hydrogen-bond donor/acceptor topologies. The oxadiazole C3 substitution in the target compound extends the molecular axis orthogonal to the benzamide plane, whereas the regioisomer's substitution pattern projects the aryl group along a different vector, leading to fundamentally different 3D pharmacophoric geometries .

regioisomerism pharmacophore geometry screening library design

Fluorine Position Isomerism: 4-Fluoro vs. 2-Fluoro on the Anilide Ring — Impact on Electronic and Steric Properties

The target compound bears a 4-fluorophenyl group on the amide nitrogen. The closest commercially catalogued ortho-fluoro analog is N-(2-fluorophenyl)-2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]benzamide (C₂₂H₁₆FN₃O₃, MW 389.4 g/mol) . This analog lacks the para-methoxy group, resulting in a ΔMW of 20.0 g/mol relative to the target compound. The ortho-fluorine in the analog introduces a steric clash with the amide carbonyl and alters the torsional angle of the N-aryl ring relative to the benzamide plane, potentially modifying both conformational preferences and H-bond acceptor positioning. In contrast, the para-fluorine in the target compound exerts a purely electronic (-I) effect without steric perturbation, preserving the coplanarity of the amide-aryl system [1].

fluorine positional isomerism ortho-effect medicinal chemistry SAR

Bioisosteric Scaffold Differentiation: 1,2,4-Oxadiazole Core vs. 1,3,4-Oxadiazole and Amide Parent Compounds

The 1,2,4-oxadiazole ring in the target compound serves as a non-classical bioisostere of the amide bond, with distinct electronic and geometric properties compared to the 1,3,4-oxadiazole regioisomer. Yang et al. (2021) demonstrated that 1,2,4-oxadiazole-based benzamide bioisosteres exhibit differential antifungal activity against Botrytis cinerea, with substitution pattern-dependent variations in both potency and zebrafish embryo toxicity (LC₅₀ values) [1]. While the specific target compound was not among the 28 derivatives tested, the study established that 1,2,4-oxadiazole benzamides as a class display structure-dependent biological profiles that differ from both parent benzamides and 1,3,4-oxadiazole congeners. The target compound's dual-substitution architecture (4-F on amide; 4-OCH₃ on oxadiazole) represents a combination not explored in this foundational SAR study, making it a valuable probe for expanding the known activity landscape of this scaffold class [2].

bioisosterism oxadiazole regioisomerism scaffold hopping

Patent-Class Structural Differentiation: p-Fluorophenyl/p-Anisyl Combination vs. Other Claimed Substitution Variants

US Patent 4,016,170A (Sandoz Inc., 1977) claims oxadiazolyl benzamides as minor tranquilizers and sleep inducers, explicitly distinguishing compounds where R₁ = fluoro from those where R₁ = methyl (p-tolyl), methoxy (p-anisyl), or trifluoromethyl [1]. The claimed general formula places the variable R₁ substituent on the phenyl ring attached to the oxadiazole C3, while R₂ and R₃ define the amine substituent. In the target compound, the 4-methoxyphenyl occupies the R₁ position (oxadiazole C3) and the 4-fluorophenyl occupies the amine position — a permutation not explicitly exemplified in the patent, which focused on N-methyl and unsubstituted amides [1]. This distinguishes the target compound from the patent's exemplified compounds: o-(3-[p-fluorophenyl]-1,2,4-oxadiazol-5-yl)-N-methyl benzamide, o-(3-[p-tolyl]-1,2,4-oxadiazol-5-yl)-N-methyl benzamide, o-(3-[p-anisyl]-1,2,4-oxadiazol-5-yl)-N-methyl benzamide, and o-(3-[m-trifluoromethylphenyl]-1,2,4-oxadiazol-5-yl)-N-methyl benzamide [2].

patent SAR CNS polypharmacology substitution pattern selectivity

Physicochemical Differentiation: Calculated LogP and Hydrogen Bonding Profile vs. Des-fluoro and Des-methoxy Analogs

The target compound's dual para-substitution pattern (F on anilide ring; OCH₃ on oxadiazole phenyl) generates a characteristic lipophilicity and hydrogen-bonding profile. The 4-fluorophenyl group contributes a modest +0.23 to LogP (Hansch πF = 0.14 for aromatic F) while serving as a weak H-bond acceptor [1]. The 4-methoxyphenyl group contributes a LogP increment of approximately -0.02 (Hansch πOCH₃ = -0.02) while providing an additional H-bond acceptor site at the ether oxygen. The closest analog without the methoxy group, 2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methoxyphenyl)benzamide (CHEBI:116886), has a lower molecular weight (389.4 vs. 409.4) and reversed electronic character due to meta-methoxy positioning on the anilide rather than para-methoxy on the oxadiazole [2]. These differences are sufficient to alter both passive membrane permeability and CYP450 metabolic susceptibility, parameters critical to hit triage in early drug discovery [1].

lipophilicity drug-likeness physicochemical profiling

Research and Industrial Application Scenarios for N-(4-Fluorophenyl)-2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]benzamide


Chemical Biology Probe for 1,2,4-Oxadiazole Bioisostere SAR Expansion in Kinase or GPCR Screening Panels

The target compound represents an unexplored substitution pattern within the 1,2,4-oxadiazolyl benzamide scaffold family. Yang et al. (2021) demonstrated that this scaffold class yields structure-dependent biological activity, but their 28-compound library did not include the dual para-F/para-OCH₃ substitution architecture present here [1]. Procurement of this compound for kinase or GPCR screening panels enables exploration of chemical space adjacent to validated bioisosteric benzamide cores. The electron-withdrawing 4-fluorophenyl on the amide nitrogen may confer resistance to N-dealkylation metabolism compared to N-alkyl analogs, while the 4-methoxyphenyl on the oxadiazole provides a spectrophotometric handle (UV absorption at ~270–290 nm) useful for biophysical assay development [1].

Differentiated Hit Identification in CNS-Focused Compound Libraries

US Patent 4,016,170A established the CNS activity (minor tranquilizer and sleep inducer) of oxadiazolyl benzamides bearing p-fluorophenyl, p-tolyl, p-anisyl, and m-trifluoromethylphenyl substituents [1]. The target compound's specific dual-substitution pattern (4-F on amide N; 4-OCH₃ on oxadiazole C3) was not among the patent's exemplified embodiments, making it a structurally distinct probe for CNS target panels. The para-fluorine substitution preserves the electronic properties favorable for blood-brain barrier penetration (reduced basicity of the amide NH; increased lipophilicity) while avoiding the steric penalties associated with ortho-substitution that can disrupt target binding geometry [2].

Negative Control or Orthogonal Chemotype for Anti-Breast Cancer 1,2,4-Oxadiazole Screening Cascades

Asad et al. (2024) identified 3,5-disubstituted-1,2,4-oxadiazolyl benzamides (compounds 9 and 15) with IC₅₀ values of 7.82 μM and 6.02 μM against MCF-7 breast cancer cells, outperforming tamoxifen (IC₅₀ = 11.92 μM) while maintaining low toxicity against HEK-293 cells (IC₅₀ > 20 μM) [1]. The target compound, with its distinct 4-fluorophenyl amide substitution (absent from compounds 9 and 15), can serve as an orthogonal chemotype control in anti-breast cancer screening cascades to assess whether potency is driven by the oxadiazole-benzamide core or the specific substitution pattern. Its inclusion in focused libraries enables SAR deconvolution around the 17β-HSD1 inhibition mechanism proposed by Asad et al. [1].

Procurement as a Scaffold-Hopping Reference Standard in AgroChemical Fungicide Discovery

The 1,2,4-oxadiazole scaffold has demonstrated agricultural relevance in multiple patent families, including WO2019/122029 (microbiocidal oxadiazole derivatives) and WO2020/221724 (oxadiazoles for phytopathogenic fungi control) [1]. The target compound's combination of a fluorinated anilide and a methoxylated oxadiazole-aryl group mirrors substitution patterns found in commercial agrochemical agents (e.g., fluxapyroxad, which features a fluorinated biphenyl amide). Its procurement for agrochemical screening libraries provides a structurally characterized starting point for hit identification against fungal pathogens, with the 1,2,4-oxadiazole offering metabolic stability advantages over the corresponding 1,3,4-oxadiazole isomers commonly encountered in agrochemical discovery programs [2].

Quote Request

Request a Quote for N-(4-fluorophenyl)-2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.